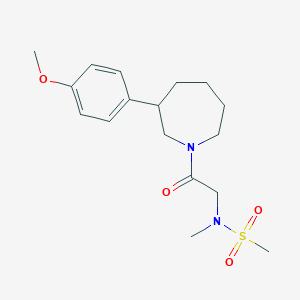

N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Description

N-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic organic compound characterized by a seven-membered azepane ring substituted with a 4-methoxyphenyl group at the 3-position. The molecule features a methanesulfonamide group linked via a methylene carbonyl bridge (2-oxoethyl) to the azepane nitrogen. The compound’s molecular formula is C₁₇H₂₄N₂O₄S, with a molecular weight of 376.45 g/mol (calculated).

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-18(24(3,21)22)13-17(20)19-11-5-4-6-15(12-19)14-7-9-16(23-2)10-8-14/h7-10,15H,4-6,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLWPFMNDQADTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step involves the attachment of a methoxyphenyl group to the azepane ring, often through nucleophilic substitution reactions using methoxyphenyl halides.

Incorporation of the Oxoethyl Group: The oxoethyl group is introduced via acylation reactions, typically using acyl chlorides or anhydrides.

Addition of the Methanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxyethyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features that may interact with biological targets.

Biological Studies: The compound can be used in studies to understand its interaction with enzymes or receptors, providing insights into its mechanism of action.

Materials Science: Its structural properties may be useful in the design of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding through hydrophobic interactions, while the azepane ring and methanesulfonamide moiety can form hydrogen bonds or ionic interactions with the target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on molecular features, biological activities, and synthesis strategies.

Structural Analogues with Azepane/Piperidine Moieties

Key Observations :

- Ring Systems: The target compound’s azepane ring distinguishes it from piperidine-based analogs (e.g., compound in ).

- Sulfonamide vs. Carboxamide : Compounds like 4n () replace the sulfonamide with a carboxamide group, reducing electronegativity and possibly altering membrane permeability .

Electronic and Steric Effects

- Sulfonamide Group : Present in the target compound and sumatriptan-related molecules (), this group increases polarity and hydrogen-bonding capacity, which may influence blood-brain barrier penetration compared to carboxamide derivatives .

Biological Activity

N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C15H22N2O4S

- Molecular Weight : 342.41 g/mol

The structure features a methanesulfonamide group, an azepane ring, and a methoxyphenyl substituent, which may contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes, which can affect various metabolic pathways.

- Receptor Modulation : The azepane ring may interact with neurotransmitter receptors, potentially influencing neuropharmacological activities.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting a possible antimicrobial effect.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antimicrobial Activity : The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Evaluated in various cancer cell lines, it showed selective cytotoxicity, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 12.5 | Cytotoxic |

| MCF-7 | 15.0 | Cytotoxic |

| E. coli | 20.0 | Antimicrobial |

| S. aureus | 10.0 | Antimicrobial |

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Animal Models : Administered in rodent models, it demonstrated anti-inflammatory properties and reduced tumor growth in xenograft models.

- Dosage and Administration : Effective dosages ranged from 5 to 20 mg/kg body weight, administered via oral or intraperitoneal routes.

Case Studies

-

Case Study on Anticancer Activity :

- A study involving mice with implanted tumors showed that treatment with N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide resulted in a significant reduction in tumor size compared to controls.

-

Case Study on Antimicrobial Efficacy :

- Clinical isolates of bacteria were tested against the compound, revealing a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide?

A multi-step synthesis is typically employed:

Azepane ring formation : React 4-methoxyphenyl-substituted precursors (e.g., via reductive amination or cyclization) to generate the azepane core.

Sulfonamide coupling : Introduce the methanesulfonamide group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Oxoethyl linkage : Attach the 2-oxoethyl moiety via nucleophilic substitution or condensation reactions, as seen in analogous sulfonamide derivatives .

Key considerations: Optimize reaction temperature and stoichiometry to minimize byproducts. Purification often involves column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of analytical techniques:

- H/C NMR : Confirm regiochemistry (e.g., azepane ring protons at δ 1.6–2.1 ppm, sulfonamide S=O groups at δ 3.0–3.5 ppm) .

- Mass spectrometry (EI-MS or ESI-MS) : Verify molecular weight (e.g., [M+H] peak) and fragmentation patterns .

- Melting point analysis : Compare with literature values (e.g., 170–176°C for related sulfonamides) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Antimicrobial screening : Follow protocols for sulfonamide derivatives, testing against Gram-positive/negative bacteria (MIC determination via broth microdilution) .

- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Enzyme inhibition : Screen against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or colorimetric methods .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with 4-cyanophenyl or 4-fluorophenyl) and compare bioactivity .

- Azepane ring substitution : Introduce alkyl or aryl groups at the 3-position of the azepane to assess steric/electronic effects .

- Sulfonamide optimization : Replace N-methyl with bulkier groups (e.g., isopropyl) to evaluate binding affinity changes .

Data analysis: Use IC values and docking scores (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. How should conflicting data on synthetic yields or bioactivity be resolved?

- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, catalyst loading) and purity of intermediates .

- Dose-response curves : Re-test bioactivity across a wider concentration range to identify non-linear effects .

- Crystallographic validation : Resolve ambiguous structural features via X-ray diffraction (if crystalline) .

Q. What computational methods support mechanistic studies of its antiviral potential?

- Molecular docking : Simulate binding to viral targets (e.g., monkeypox DNA polymerase) using PDB structures (e.g., 4QXD) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .

- ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .

Q. How can metabolic stability and degradation pathways be analyzed?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- Degradant identification : Use high-resolution MS to detect oxidation (e.g., hydroxylation) or sulfonamide cleavage products .

- Stability testing : Store under varying pH (2–9) and temperature (-20°C to 40°C) to assess shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.